Isobucaine

Description

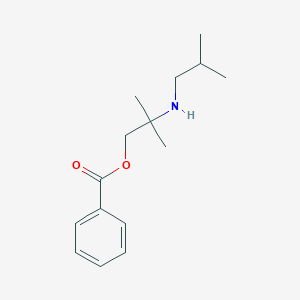

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

14055-89-1 |

|---|---|

Formule moléculaire |

C15H23NO2 |

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

[2-methyl-2-(2-methylpropylamino)propyl] benzoate |

InChI |

InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |

Clé InChI |

YGSFZBYOMFZJPV-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |

SMILES canonique |

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |

Autres numéros CAS |

14055-89-1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Presumed Mechanism of Action of Isobucaine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobucaine, a local anesthetic, is presumed to exert its therapeutic effects by blocking voltage-gated sodium channels (VGSCs), a mechanism it shares with other local anesthetics. This guide synthesizes the current understanding of the molecular interactions between local anesthetics and VGSCs to infer the specific mechanism of action of this compound. Drawing upon structure-activity relationships with its structural analogs, such as mepivacaine and procaine, we delineate the probable state-dependent binding, key molecular determinants, and the influence of this compound's physicochemical properties on its function. This document provides a comprehensive theoretical framework, details established experimental protocols for validation, and presents quantitative data from analogous compounds to guide future research and development of this compound and novel channel-blocking agents.

Introduction to Voltage-Gated Sodium Channels and Local Anesthesia

Voltage-gated sodium channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] These channels cycle through three main conformational states: resting (closed), open, and inactivated.[3] The influx of sodium ions through open VGSCs leads to membrane depolarization, the rising phase of the action potential.

Local anesthetics are a class of drugs that reversibly block nerve conduction, leading to a temporary loss of sensation in a localized area.[2] Their primary molecular target is the VGSC.[1][2] By inhibiting the function of these channels, local anesthetics prevent the generation and propagation of nerve impulses, thereby blocking the transmission of pain signals.[4]

This compound: Structure and Physicochemical Properties

This compound, chemically known as [2-methyl-2-(2-methylpropylamino)propyl] benzoate, is a local anesthetic agent. Its structure, like other classical local anesthetics, consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[5] this compound possesses an ester linkage.

The physicochemical properties of a local anesthetic, such as its lipid solubility and pKa, are critical determinants of its anesthetic potency, onset, and duration of action.[5][6] The pKa influences the proportion of the drug that is in its charged (cationic) and uncharged (neutral) forms at physiological pH. The neutral form is essential for traversing the lipid bilayer of the nerve membrane to reach the intracellular binding site, while the cationic form is believed to be the more active form that binds to the channel.[6] Higher lipid solubility generally correlates with increased potency and a longer duration of action, as it facilitates the drug's partitioning into the nerve membrane.[6][7]

Inferred Mechanism of Action of this compound on Voltage-Gated Sodium Channels

In the absence of direct experimental data for this compound, its mechanism of action is inferred from the well-established principles of local anesthetic pharmacology and the known properties of its structural analogs.

The Modulated Receptor Hypothesis: State-Dependent Binding

The interaction of local anesthetics with VGSCs is best described by the Modulated Receptor Hypothesis.[3][8] This model posits that local anesthetics exhibit different affinities for the different conformational states of the sodium channel.[9] The affinity is generally lowest for the resting state and significantly higher for the open and inactivated states.[3][10]

It is therefore highly probable that this compound, in its protonated form, accesses its binding site from the intracellular side of the neuronal membrane. The binding of this compound to the open and inactivated states of the VGSC is thought to stabilize these non-conducting conformations, thereby inhibiting channel function. This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition is greater for nerves that are firing at a higher frequency.[3] This is because more channels are in the open and inactivated states during rapid firing, providing more high-affinity binding sites for the drug.

Molecular Binding Site within the Pore of the Sodium Channel

Site-directed mutagenesis and molecular modeling studies have identified the binding site for local anesthetics within the inner pore of the VGSC α-subunit.[1][3][9] This binding pocket is formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the channel.[3] A critical residue for the binding of many local anesthetics is a highly conserved phenylalanine in the S6 segment of domain IV (DIVS6).[1] It is hypothesized that the aromatic ring of the local anesthetic engages in a π-π stacking interaction with this phenylalanine residue. Other residues in the S6 segments of domains I and III also contribute to the binding pocket.[3]

Given the structural similarities of this compound to other local anesthetics, it is almost certain that it binds to this common receptor site within the pore of the sodium channel. The aromatic benzoate group of this compound would likely interact with the key phenylalanine residue in DIVS6.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed pathway for this compound's action on voltage-gated sodium channels, leading to the blockade of nerve conduction.

Quantitative Data from Structurally Similar Local Anesthetics

To provide a quantitative context for the presumed action of this compound, the following table summarizes key parameters for its structural analogs: procaine, mepivacaine, and bupivacaine. These values were obtained from electrophysiological studies on various isoforms of voltage-gated sodium channels.

| Local Anesthetic | Sodium Channel Isoform | IC50 (µM) | pKa | Octanol:Buffer Partition Coefficient | Reference(s) |

| Procaine | Not specified | 60-200 | 8.9 | 0.6 | [11] |

| Mepivacaine | General | Not specified | 7.6 | 1.0 | [4] |

| Bupivacaine | Nav1.5 | 4.51 | 8.1 | 27.5 | [12][13] |

| Bupivacaine | TTXs Na+ channels | 12.5 | 8.1 | 27.5 | [14] |

| Bupivacaine | TTXr Na+ channels | 31.7 | 8.1 | 27.5 | [14] |

Note: IC50 values can vary significantly depending on the experimental conditions, such as the holding potential and stimulation frequency.

Detailed Methodologies for Key Experiments

The characterization of a local anesthetic's interaction with voltage-gated sodium channels relies on a set of well-established experimental protocols, primarily utilizing electrophysiological techniques.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique used to study the effects of local anesthetics on macroscopic sodium currents in isolated cells.

Experimental Workflow:

Detailed Protocol Steps:

-

Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific voltage-gated sodium channel α-subunit of interest (and often a β-subunit).

-

Solutions:

-

Extracellular (bath) solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Intracellular (pipette) solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is used to block potassium channels.

-

-

Recording:

-

A glass micropipette with a tip resistance of 1-3 MΩ is filled with the intracellular solution and brought into contact with a cell.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.

-

The membrane potential is held at a specific voltage (e.g., -100 mV) using a voltage-clamp amplifier.

-

A series of voltage steps (protocols) are applied to elicit sodium currents. These protocols are designed to measure:

-

Current-voltage (I-V) relationship: To determine the voltage-dependence of channel activation.

-

Steady-state inactivation: To assess the voltage at which half of the channels are inactivated.

-

Recovery from inactivation: To measure the time it takes for channels to recover from the inactivated state.

-

Use-dependent block: By applying repetitive depolarizing pulses at different frequencies.

-

-

-

Drug Application: The local anesthetic is applied to the bath solution via a perfusion system. Recordings are made before (control) and after the drug has equilibrated.

-

Data Analysis: The recorded currents are analyzed to determine the effects of the drug on channel gating and to calculate parameters such as the IC50 (the concentration of drug that inhibits 50% of the current).

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues that are important for the binding of a local anesthetic.

Logical Relationship:

Protocol Outline:

-

Based on homology with other sodium channels and existing models of the local anesthetic binding site, specific amino acid residues (e.g., the phenylalanine in DIVS6) are targeted.

-

The cDNA of the sodium channel is modified using PCR-based site-directed mutagenesis to change the codon for the target amino acid to that of another (often alanine, to remove the side chain's specific chemical properties).

-

The mutated channel is then expressed in a cell line.

-

Whole-cell voltage-clamp experiments are performed as described above to determine the effect of the local anesthetic on the mutant channel.

-

A significant reduction in the potency of the local anesthetic on the mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.[3]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound on voltage-gated sodium channels is currently lacking, a robust and detailed hypothesis can be formulated based on the extensive knowledge of local anesthetic pharmacology and the properties of its structural analogs. This compound is presumed to act as a state-dependent blocker of VGSCs, with a higher affinity for the open and inactivated states. Its binding site is likely located within the inner pore of the channel, involving key interactions with conserved residues in the S6 transmembrane segments.

To definitively elucidate the mechanism of action of this compound, future research should focus on conducting the electrophysiological and molecular studies outlined in this guide. Specifically, determining its IC50 on various sodium channel isoforms, characterizing its state-dependent binding kinetics, and confirming its binding site through site-directed mutagenesis will provide a comprehensive understanding of its pharmacological profile. Such studies are essential for the rational design of new local anesthetics with improved efficacy and safety profiles.

References

- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. ekja.org [ekja.org]

- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Procaine hydrochloride, Na+ channel blocker (CAS 51-05-8) | Abcam [abcam.com]

- 12. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Detailed synthesis pathway of Isobucaine from precursors

Disclaimer: This document provides a summary of the synthesis of Isobucaine based on publicly available scientific literature. It is intended for informational and academic purposes for a professional audience. This guide does not provide detailed experimental protocols suitable for laboratory replication. The synthesis of pharmaceutical compounds should only be carried out by qualified professionals in regulated environments.

Introduction

This compound is a local anesthetic of the ester type.[1] Its chemical structure is [2-methyl-2-(2-methylpropylamino)propyl] benzoate.[1] The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core of the synthesis lies in the formation of an amino alcohol intermediate followed by esterification.

Core Synthesis Pathway

The most commonly described synthesis of this compound starts from 2-amino-2-methyl-1-propanol.[1] This precursor is a readily available organic compound used in various chemical applications.[2][3] The synthesis can be broadly divided into two key stages:

-

Formation of the N-substituted amino alcohol: This step involves the introduction of the isobutyl group to the nitrogen atom of 2-amino-2-methyl-1-propanol.

-

Esterification: The hydroxyl group of the resulting N-substituted amino alcohol is then esterified with benzoyl chloride to yield the final product, this compound.

Step 1: N-Alkylation via Reductive Amination

The first major step is the reductive amination of 2-amino-2-methyl-1-propanol with isobutyraldehyde.[1]

-

Reactants:

-

2-amino-2-methyl-1-propanol

-

Isobutyraldehyde

-

-

Process: In this reaction, the amino group of 2-amino-2-methyl-1-propanol reacts with the carbonyl group of isobutyraldehyde to form an intermediate imine (a Schiff base). This imine is not isolated but is immediately reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride or similar hydride reagents being common choices in related syntheses.[4]

-

Product: The product of this step is N-isobutyl-2-amino-2-methyl-1-propanol.

Step 2: Esterification

The second key step is the esterification of the N-isobutyl-2-amino-2-methyl-1-propanol with benzoyl chloride.[1]

-

Reactants:

-

N-isobutyl-2-amino-2-methyl-1-propanol

-

Benzoyl chloride

-

-

Process: The hydroxyl group of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. An interesting aspect of this reaction is the potential for N-acylation to occur initially, followed by an acid-catalyzed N to O acyl migration to form the more stable ester product, this compound.[1]

-

Product: The final product is this compound ([2-methyl-2-(2-methylpropylamino)propyl] benzoate).[1][5]

Precursor Synthesis

The primary precursor, 2-amino-2-methyl-1-propanol, can be synthesized through various methods. One common industrial method involves the hydrogenation of 2-nitro-2-methyl-1-propanol.[6] Another patented method describes its preparation from isobutyraldehyde through a multi-step process involving halogenation and ammonolysis.[7]

Data Summary

As this document does not contain novel experimental data, a quantitative data table is not applicable. The focus is on the established reaction pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols and methodologies are not provided in this technical guide in adherence with safety guidelines regarding the dissemination of information that could be used to facilitate the synthesis of regulated substances. The information presented is for academic and professional understanding of the chemical transformations involved.

Visualizations

Below is a diagram illustrating the logical flow of the this compound synthesis pathway.

Caption: Synthesis pathway of this compound from its precursors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzylamino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

Isobucaine in Preclinical Models: A Technical Guide to Pharmacokinetic and Pharmacodynamic Evaluation

Disclaimer: Publicly available, detailed preclinical pharmacokinetic and pharmacodynamic data specifically for isobucaine is limited. This guide provides a comprehensive framework for the preclinical evaluation of local anesthetics like this compound, drawing upon established methodologies and data from analogous ester-type local anesthetics.

Introduction

This compound is a local anesthetic agent belonging to the ester class of compounds.[1] Like other local anesthetics, its therapeutic effect is derived from the reversible blockade of nerve impulse transmission.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in preclinical models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety. This technical guide outlines the core principles, experimental protocols, and data interpretation for the preclinical assessment of this compound.

Chemical and Physical Properties

This compound hydrochloride has the chemical formula C₁₅H₂₄ClNO₂ and a molecular weight of approximately 285.81 g/mol .[2][3] It is a white crystalline powder soluble in water.[2] These properties are crucial for formulation development for preclinical testing.

Pharmacodynamics: Mechanism of Action and Efficacy Assessment

The primary pharmacodynamic effect of this compound, like all local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes.[2][4] This action inhibits the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[2]

Signaling Pathway: Sodium Channel Blockade

The mechanism of action involves the diffusion of the un-ionized form of the local anesthetic across the nerve cell membrane. Intracellularly, it equilibrates into its ionized form, which then binds to the open state of the voltage-gated sodium channel from the inside.[5] This binding stabilizes the channel in an inactivated state, preventing sodium influx and subsequent nerve depolarization.[6]

Preclinical Models for Efficacy Assessment

A variety of in vivo models are utilized to assess the onset, duration, and intensity of the local anesthetic effect.[7]

-

Guinea Pig Wheal Test: This is a classic model where the local anesthetic is injected intracutaneously, creating a wheal. The anesthetic effect is assessed by the lack of response to a mechanical stimulus (e.g., pinprick with von Frey hairs) applied to the wheal.[8][9]

-

Mouse Vocalization Test: In this model, the anesthetic is injected subcutaneously over the abdomen. The degree of analgesia is quantified by measuring the vocalization response to a mild electrical stimulus.[10][11]

-

Rat Sciatic Nerve Block: This model evaluates the effect of the local anesthetic on a major nerve trunk. The anesthetic is injected around the sciatic nerve, and the resulting motor and sensory block is assessed.

-

Frog Sciatic Nerve Preparation: This is an ex vivo model that allows for the direct measurement of the effect of the local anesthetic on nerve action potentials.[12]

-

Rabbit Corneal Reflex Test: The local anesthetic solution is applied to the cornea of a rabbit's eye. The absence of a blink reflex upon touching the cornea with a sterile probe indicates effective surface anesthesia.[8]

Experimental Protocol: Guinea Pig Wheal Test

-

Animal Model: Hartley guinea pigs are commonly used.[9]

-

Preparation: The hair on the back of the guinea pig is clipped.

-

Procedure:

-

0.1 mL of the this compound solution (at various concentrations) is injected intracutaneously to form a wheal. The injection site is marked.[8]

-

A control (vehicle) injection is made on the contralateral side.

-

-

Assessment:

-

At set time intervals (e.g., every 5 minutes for 30-60 minutes), the center of the wheal is stimulated a predetermined number of times (e.g., six pricks) with a sharp probe or von Frey filament.[8]

-

The number of stimuli that fail to elicit a skin twitch (cutaneous trunci muscle reflex) is recorded.[9]

-

-

Endpoints: The primary endpoints are the onset of action, duration of complete anesthesia (no response to stimuli), and the total duration of the anesthetic effect.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of a local anesthetic determine its absorption from the site of administration, distribution throughout the body, metabolism, and eventual excretion.

Absorption

Systemic absorption of a local anesthetic from the injection site is influenced by the vascularity of the site, the dose administered, and the physicochemical properties of the drug. Co-administration with a vasoconstrictor, such as epinephrine, can decrease the rate of absorption, thereby prolonging the local anesthetic effect and reducing the risk of systemic toxicity.[9]

Distribution

Once absorbed into the systemic circulation, local anesthetics distribute to various tissues. The extent of distribution is influenced by plasma protein binding, primarily to alpha-1-acid glycoprotein and albumin.[13] Higher protein binding tends to be associated with a longer duration of action.[13]

Metabolism

As an ester-type local anesthetic, this compound is expected to be rapidly hydrolyzed in the plasma by pseudocholinesterases.[5][6] This is in contrast to amide-type local anesthetics, which undergo hepatic metabolism.[4] The rapid plasma hydrolysis of ester local anesthetics generally results in shorter half-lives.[6] A potential metabolite of ester local anesthetics is para-aminobenzoic acid (PABA), which has been associated with allergic reactions in some individuals.[5]

Excretion

The water-soluble metabolites resulting from hydrolysis are primarily excreted by the kidneys.[14]

Preclinical Models for Pharmacokinetic Studies

-

Animal Models: Rats and dogs are commonly used for preclinical pharmacokinetic studies.[12]

-

Sample Collection: Serial blood samples are collected at various time points after administration. For local administration, tissue samples from the injection site may also be collected to assess local drug concentration over time.[12]

-

Analytical Methods: Drug concentrations in plasma and tissue homogenates are typically quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of this compound.

Local Tissue Toxicity

Local anesthetic formulations are evaluated for potential tissue irritation, inflammation, and myotoxicity at the site of injection through histopathological examination.

Systemic Toxicity

Systemic toxicity typically results from high plasma concentrations of the local anesthetic, often due to accidental intravascular injection or rapid absorption of a large dose.[15] Signs of systemic toxicity primarily involve the central nervous system (CNS) and the cardiovascular system.[15]

-

CNS Toxicity: Initial signs may include sedation, followed by muscle twitching and, at higher concentrations, seizures and respiratory arrest.[15]

-

Cardiovascular Toxicity: Effects can include arrhythmias, bradycardia, vasodilation, and, in severe cases, cardiac arrest.[15]

Acute Toxicity Studies

These studies are designed to determine the median lethal dose (LD50) and to identify the target organs for toxicity. They are typically conducted in at least two species, often rodents and a non-rodent species, using the intended clinical route of administration as well as intravenous administration to assess inherent toxicity.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data for local anesthetics are typically presented.

Table 1: Comparative Pharmacodynamic Properties of Ester Local Anesthetics in a Preclinical Model (Illustrative)

| Compound | Concentration (%) | Onset of Action (min) | Duration of Anesthesia (min) |

| This compound | 1.0 | Data not available | Data not available |

| Procaine | 2.0 | 5-10 | 30-60 |

| Chloroprocaine | 2.0 | 2-5 | 30-45 |

| Tetracaine | 0.5 | 10-15 | 120-180 |

Note: Data are illustrative and compiled from general pharmacology knowledge.

Table 2: Comparative Pharmacokinetic Properties of Ester Local Anesthetics (Illustrative)

| Compound | Plasma Protein Binding (%) | Metabolism | Elimination Half-life |

| This compound | Data not available | Plasma Pseudocholinesterases | Data not available |

| Procaine | ~6% | Plasma Pseudocholinesterases | < 1 minute |

| Chloroprocaine | Low | Plasma Pseudocholinesterases | < 1 minute |

| Tetracaine | ~76% | Plasma Pseudocholinesterases | ~8 minutes |

Note: Data are illustrative and compiled from general pharmacology knowledge.[5]

Conclusion

The preclinical evaluation of this compound's pharmacokinetics and pharmacodynamics follows a well-established paradigm for local anesthetic drug development. While specific data for this compound remains to be published, the methodologies described in this guide provide a robust framework for its characterization. Key areas of investigation include its efficacy in validated models of local anesthesia, its ADME profile with a focus on its hydrolysis by plasma esterases, and a thorough assessment of its local and systemic toxicity. Such data are indispensable for establishing a therapeutic window and for the design of future clinical trials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]

- 3. This compound Hydrochloride | C15H24ClNO2 | CID 198942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nysora.com [nysora.com]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Models for screening of Local Anaesthetics.pptx [slideshare.net]

- 8. Screening of local anaesthetics.advaith. | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. vetmed.illinois.edu [vetmed.illinois.edu]

In Silico Docking Studies of Isobucaine with Sodium Channel Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological states, including pain, epilepsy, and cardiac arrhythmias. Isobucaine, a local anesthetic, is known to exert its effects by blocking these channels. However, the precise molecular interactions and isoform-specific binding affinities of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico approach to investigate the binding of this compound to various human Nav channel isoforms (Nav1.1-Nav1.9). We present detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, alongside methodologies for experimental validation through site-directed mutagenesis and electrophysiological recordings. Furthermore, this guide provides a framework for interpreting the resulting data to inform the rational design of novel, isoform-selective sodium channel blockers.

Introduction

Voltage-gated sodium channels are a family of nine distinct protein isoforms (Nav1.1-Nav1.9) that exhibit unique tissue distribution and biophysical properties.[1][2] This diversity presents an opportunity for the development of isoform-selective drugs with improved therapeutic profiles and reduced off-target effects. Local anesthetics, such as this compound, are known to physically obstruct the ion-conducting pore of these channels, thereby inhibiting neuronal signaling.[3][4] The binding of these drugs is often state-dependent, with higher affinity for the open and inactivated states of the channel.[4]

Recent advancements in structural biology, particularly the availability of cryo-electron microscopy (cryo-EM) structures of several human Nav channel isoforms, have provided an unprecedented opportunity for structure-based drug design.[5][6][7][8] In silico molecular docking studies, complemented by molecular dynamics simulations, can provide valuable insights into the binding poses, interaction energies, and key residues involved in the ligand-receptor complex.[9][10] This knowledge is instrumental in guiding the synthesis of more potent and selective therapeutic agents.

This guide details a hypothetical in silico investigation into the interaction of this compound with all nine human Nav channel isoforms, providing a roadmap for researchers in the field of sodium channel pharmacology and drug discovery.

In Silico Docking and Molecular Dynamics Simulation Workflow

The following workflow outlines the key steps for a comprehensive in silico analysis of this compound's interaction with Nav channel isoforms.

References

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural basis of human Nav1.5 gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of human voltage-gated sodium channel Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of Isobucaine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the local anesthetic Isobucaine in various organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document presents a generalized experimental framework. To illustrate the data presentation and interpretation, solubility data for Benzocaine, a structurally related local anesthetic, is provided as a representative example. This guide details the widely accepted shake-flask method for solubility determination, outlines the general mechanism of action for local anesthetics, and includes workflow diagrams to visually represent these processes. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute solubility studies for this compound and similar compounds.

Introduction

This compound is a local anesthetic belonging to the ester class of these compounds.[1][2] Its physicochemical properties, particularly its solubility in various organic solvents, are critical parameters in drug development. Solubility data is essential for formulation design, ensuring adequate drug concentration for efficacy, and for various stages of manufacturing and purification.

A thorough search of scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in organic solvents. However, the principles and methodologies for determining drug solubility are well-established. This guide will therefore focus on providing a robust framework for such determinations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | [2-methyl-2-(2-methylpropylamino)propyl] benzoate | [3] |

| Molecular Formula | C15H23NO2 | [3] |

| Molecular Weight | 249.35 g/mol | [3] |

| CAS Number | 14055-89-1 | [3] |

| XLogP3 | 3.3 | [3] |

Solubility of a Structurally Similar Compound: Benzocaine

In the absence of specific data for this compound, the solubility of Benzocaine (ethyl 4-aminobenzoate) can serve as a useful reference point due to its structural similarities as an ester-type local anesthetic.[4] Understanding the solubility profile of Benzocaine in various organic solvents can provide valuable insights for solvent selection and formulation development of this compound.

Quantitative Solubility Data for Benzocaine

The following table summarizes the mole fraction solubility of Benzocaine in a range of organic solvents at different temperatures. This data is illustrative of the type of information that would be generated in a solubility study for this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| 1,4-Dioxane | 278.15 | 135.2 |

| 298.15 | 245.8 | |

| 318.15 | 412.5 | |

| Acetone | 278.15 | 110.1 |

| 298.15 | 205.3 | |

| 318.15 | 355.7 | |

| Ethyl Acetate | 278.15 | 75.4 |

| 298.15 | 140.9 | |

| 318.15 | 243.6 | |

| Chloroform | 278.15 | 60.3 |

| 298.15 | 125.6 | |

| 318.15 | 238.9 | |

| Acetonitrile | 278.15 | 25.1 |

| 298.15 | 50.2 | |

| 318.15 | 93.8 | |

| Methanol | 278.15 | 20.7 |

| 298.15 | 42.1 | |

| 318.15 | 79.8 | |

| n-Butanol | 278.15 | 18.9 |

| 298.15 | 38.5 | |

| 318.15 | 72.4 | |

| Toluene | 278.15 | 15.6 |

| 298.15 | 32.8 | |

| 318.15 | 63.7 |

Note: This data is derived from published studies on Benzocaine solubility and is intended for illustrative purposes.[5]

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a compound such as this compound in various organic solvents using the widely recognized shake-flask method.[6][7][8] This method is considered a reliable approach for measuring thermodynamic solubility.[7]

Materials and Equipment

-

This compound (or other test compound)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K or 310.15 K).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined through preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and an aliquot of the supernatant carefully removed.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL, mol/L, or as a mole fraction.

-

Experimental Workflow Diagram

General Mechanism of Action of Local Anesthetics

Local anesthetics like this compound exert their effects by blocking nerve impulses.[9][10] This is achieved through their interaction with voltage-gated sodium channels in the neuronal cell membrane.[9][10]

The general signaling pathway is as follows:

-

Penetration of the Neuronal Membrane: In the body's tissues, local anesthetics exist in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form can readily pass through the lipid bilayer of the nerve cell membrane into the cytoplasm.[11][12]

-

Ionization within the Neuron: Once inside the slightly more acidic environment of the neuron, the equilibrium shifts, and a greater proportion of the local anesthetic molecules become protonated (charged).[12]

-

Binding to Sodium Channels: The charged form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[9][11]

-

Inhibition of Sodium Influx: This binding action locks the sodium channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[9][10][11]

-

Blockade of Nerve Conduction: The inhibition of sodium influx prevents the nerve from depolarizing, thereby blocking the transmission of the nerve impulse and resulting in a loss of sensation in the area supplied by that nerve.

Diagram of the General Mechanism of Action

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this technical guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. By utilizing established methodologies such as the shake-flask method and leveraging comparative data from structurally similar compounds like Benzocaine, it is possible to generate the necessary data for formulation and development. A thorough understanding of the experimental protocols and the general mechanism of action of local anesthetics is fundamental to advancing the research and application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzocaine CAS#: 94-09-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Local anesthetic - Wikipedia [en.wikipedia.org]

- 10. nysora.com [nysora.com]

- 11. Video: Local Anesthetics: Mechanism of Action [jove.com]

- 12. derangedphysiology.com [derangedphysiology.com]

Unveiling Isobucaine: A Technical Deep Dive into its Historical Development and Discovery as a Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and discovery of Isobucaine, a local anesthetic agent. While not as widely recognized as some of its counterparts, understanding its origins, synthesis, and early evaluation provides valuable insights into the mid-20th century advancements in regional pain management. This document collates available historical data, presents it in a structured format, and visualizes key chemical and procedural pathways.

Introduction: The Quest for Safer Local Anesthetics

The mid-20th century was a pivotal era in the development of local anesthetics. The search for alternatives to cocaine, which carried significant risks of toxicity and addiction, led to the synthesis of numerous ester- and later, amide-based compounds.[1][2] The primary goal was to create agents with a favorable therapeutic index, balancing potency and duration of action with minimal systemic toxicity. It was within this dynamic research landscape that this compound emerged.

The Genesis of this compound: Synthesis and Chemical Properties

The first documented synthesis of this compound, chemically known as 2-[isobutylamino]-2-methyl-1-propanol benzoate hydrochloride, is attributed to Reasenberg and Goldberg in their 1945 publication in the Journal of the American Chemical Society.[3] Their work focused on the preparation of a series of esters of β-alkylaminoethanols, with the aim of exploring their potential as local anesthetic agents.

Synthesis Pathway

The synthesis of this compound, as described by Reasenberg and Goldberg, involves a multi-step process. The key steps are outlined below and visualized in the accompanying diagram.

Figure 1: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of 2-[isobutylamino]-2-methyl-1-propanol

The pivotal intermediate, 2-[isobutylamino]-2-methyl-1-propanol, was prepared through the reductive alkylation of 2-amino-2-methyl-1-propanol with isobutyraldehyde. A detailed protocol, based on the likely methods of the era, would involve:

-

Reaction Setup: A mixture of 2-amino-2-methyl-1-propanol and isobutyraldehyde in a suitable solvent (e.g., ethanol) would be prepared in a reaction vessel.

-

Catalytic Hydrogenation: The mixture would be subjected to catalytic hydrogenation using a catalyst such as Raney nickel or platinum oxide. This would be carried out under a hydrogen atmosphere at elevated pressure and temperature.

-

Work-up: Following the reaction, the catalyst would be removed by filtration. The solvent would then be removed under reduced pressure.

-

Purification: The resulting crude product would be purified by distillation under reduced pressure to yield the desired 2-[isobutylamino]-2-methyl-1-propanol.

Experimental Protocol: Esterification to form this compound Hydrochloride

The final step involves the esterification of the amino alcohol with benzoyl chloride:

-

Reaction: 2-[isobutylamino]-2-methyl-1-propanol would be dissolved in a suitable inert solvent (e.g., benzene or toluene). Benzoyl chloride would be added dropwise to the solution, likely with cooling to control the exothermic reaction. An acid scavenger, such as a tertiary amine (e.g., triethylamine), would be included to neutralize the hydrogen chloride gas produced.

-

Isolation of the Hydrochloride Salt: After the reaction is complete, the reaction mixture would be treated with dry hydrogen chloride gas or an ethereal solution of HCl to precipitate the hydrochloride salt of this compound.

-

Purification: The precipitated solid would be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol-ether) would be performed to obtain the purified this compound hydrochloride.

Preclinical Evaluation: Assessing Anesthetic Potential

Common Experimental Protocols for Local Anesthetic Screening

The following are detailed methodologies representative of the types of experiments that would have been conducted to characterize this compound's local anesthetic properties.

a) Infiltration Anesthesia (Guinea Pig Wheal Method)

-

Objective: To determine the potency and duration of action of the local anesthetic when infiltrated directly into the tissue.

-

Methodology:

-

The backs of guinea pigs are shaved.

-

A predetermined volume (e.g., 0.25 mL) of various concentrations of this compound solution is injected intracutaneously, raising a visible wheal.

-

The injection site is tested for anesthesia at regular intervals (e.g., every 5 minutes) by applying a sharp stimulus (e.g., a pinprick).

-

The absence of a cutaneous muscle twitch (panniculus carnosus reflex) is considered a positive sign of anesthesia.

-

The duration of anesthesia is recorded as the time from injection until the return of the reflex.

-

The potency is typically compared to a standard local anesthetic like procaine.

-

b) Corneal Anesthesia (Rabbit Eye Method)

-

Objective: To assess the topical anesthetic activity of the compound.

-

Methodology:

-

A few drops of the this compound solution are instilled into the conjunctival sac of a rabbit's eye.

-

The cornea is then touched with a fine, non-injurious object (e.g., a horsehair or a fine glass rod) at regular intervals.

-

The absence of the blink reflex is indicative of corneal anesthesia.

-

The onset and duration of anesthesia are recorded.

-

c) Sciatic Nerve Block (Frog or Rat Method)

-

Objective: To evaluate the ability of the anesthetic to block conduction in a major nerve trunk.

-

Methodology:

-

The sciatic nerve of a frog or rat is surgically exposed.

-

A small piece of cotton soaked in the this compound solution is applied directly to the nerve.

-

The foot of the corresponding leg is stimulated (e.g., with a mild acid solution or electrically), and the withdrawal reflex is observed.

-

The time to the abolition of the withdrawal reflex (onset of block) and the time to its return (duration of block) are measured.

-

Expected Pharmacological Profile and Structure-Activity Relationship

Based on its chemical structure as a benzoic acid ester of an amino alcohol, this compound's pharmacological profile would be expected to align with other ester-type local anesthetics. The key structural features influencing its activity are:

-

Aromatic Group (Benzoyl): Confers lipophilicity, which is crucial for penetrating the nerve sheath and membrane.

-

Intermediate Ester Linkage: The ester bond is susceptible to hydrolysis by plasma esterases, leading to a relatively short duration of action and systemic metabolism.

-

Amino Group (isobutylamino): The tertiary amine is essential for the molecule's water solubility (when protonated) and its ability to exist in both charged and uncharged forms, which is critical for its mechanism of action.

Figure 2: Structure-Activity Relationship of this compound.

Clinical Development and Application

Information regarding extensive clinical trials and the widespread clinical use of this compound is limited in contemporary literature. It is plausible that this compound, like many other local anesthetics synthesized during that period, was evaluated for various applications, including dental and minor surgical procedures.[4] However, the introduction and rapid adoption of the more stable and less allergenic amide-type local anesthetics, such as lidocaine in the late 1940s, likely overshadowed the clinical development of many ester-type compounds.[5]

Quantitative Data Summary

Due to the scarcity of readily available primary literature from the period of this compound's active development, a comprehensive table of quantitative data on its potency, duration, and toxicity compared to its contemporaries cannot be definitively compiled. The turnover number for this compound by human serum cholinesterase has been reported, which gives an indication of its rate of metabolism.[6]

| Parameter | This compound | Procaine (Reference) | Lidocaine (Reference) |

| Anesthetic Type | Ester | Ester | Amide |

| Relative Potency | Data not available | 1 | 2 |

| Onset of Action | Data not available | Slow | Fast |

| Duration of Action | Data not available | Short (15-30 min) | Moderate (30-60 min) |

| Toxicity (Systemic) | Data not available | Low | Moderate |

| Metabolism | Plasma Esterases | Plasma Esterases | Liver |

Table 1: Comparative Pharmacological Profile of this compound and Reference Local Anesthetics (Qualitative).

Mechanism of Action: The Sodium Channel Blockade

Like all local anesthetics, the fundamental mechanism of action of this compound is the blockade of voltage-gated sodium channels in the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Figure 3: Mechanism of action of this compound.

The process involves the diffusion of the uncharged, lipid-soluble base form of this compound across the nerve sheath and membrane. Once inside the axoplasm, it re-equilibrates, and the charged, cationic form binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and thereby preventing nerve impulse transmission.

Conclusion

This compound represents a noteworthy step in the historical journey of local anesthetic development. Its synthesis in 1945 by Reasenberg and Goldberg is a clear example of the targeted chemical exploration that characterized the era. While it may not have achieved the widespread and lasting clinical impact of later amide anesthetics, the principles of its design and the methodologies for its evaluation laid the groundwork for future discoveries in the field. This technical guide provides a consolidated overview of the available historical and chemical information on this compound, offering valuable context for researchers and professionals in the field of drug development and pain management. Further archival research into mid-20th century pharmacological and clinical literature may yet uncover more detailed quantitative data on this historical local anesthetic.

References

- 1. researchgate.net [researchgate.net]

- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milestones of Dentistry: Advent of Anesthetics in Oral Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of Dental Anesthesia - History of Dentistry And Medicine | The Illustrated Encyclopedia of the History of Dentistry [historyofdentistryandmedicine.com]

- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Spectroscopic characterization of Isobucaine using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Isobucaine, a local anesthetic, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the expected spectral data, outlines experimental protocols for acquiring this data, and presents a logical workflow for the structural elucidation of the molecule.

Introduction to this compound

This compound, with the chemical formula C₁₅H₂₃NO₂, is a local anesthetic agent.[1] Its molecular structure consists of a benzoic acid ester linked to a substituted amino alcohol. The precise determination of its chemical structure and purity is paramount for its use in pharmaceutical applications. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition of this compound.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are summarized in the table below. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho) | 8.0 - 8.2 | Doublet | 2H |

| Aromatic (para) | 7.5 - 7.7 | Triplet | 1H |

| Aromatic (meta) | 7.4 - 7.6 | Triplet | 2H |

| -O-CH₂- | 4.1 - 4.3 | Singlet | 2H |

| -NH-CH₂- | 2.4 - 2.6 | Doublet | 2H |

| -CH(CH₃)₂ | 1.8 - 2.0 | Multiplet | 1H |

| -C(CH₃)₂- | 1.1 - 1.3 | Singlet | 6H |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 6H |

| -NH- | 1.0 - 2.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The predicted chemical shifts for each carbon atom are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 166 - 168 |

| Aromatic (quaternary) | 130 - 132 |

| Aromatic (para) | 132 - 134 |

| Aromatic (ortho) | 129 - 131 |

| Aromatic (meta) | 128 - 130 |

| -O-CH₂- | 70 - 72 |

| -C(CH₃)₂- | 55 - 57 |

| -NH-CH₂- | 52 - 54 |

| -CH(CH₃)₂ | 28 - 30 |

| -C(CH₃)₂- | 24 - 26 |

| -CH(CH₃)₂ | 20 - 22 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Molecular Ion and Fragmentation Pattern

The nominal molecular weight of this compound is 249.35 g/mol .[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 249. The fragmentation of this compound is expected to occur at the ester and amine functionalities, leading to characteristic fragment ions.

| m/z | Proposed Fragment Ion | Structure |

| 249 | [M]⁺ | [C₁₅H₂₃NO₂]⁺ |

| 122 | [C₇H₅O₂]⁺ | [C₆H₅CO]⁺ |

| 105 | [C₇H₅O]⁺ | [C₆H₅C=O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 144 | [C₈H₁₈NO]⁺ | [CH₂C(CH₃)₂NHCH₂CH(CH₃)₂]⁺ |

| 86 | [C₅H₁₂N]⁺ | [CH₂=C(CH₃)NHCH₂CH(CH₃)₂]⁺ |

| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrument Parameters (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical flow for data interpretation in the structural elucidation of this compound.

Conclusion

The combined application of NMR and Mass Spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this pharmaceutical compound. The detailed interpretation of the spectroscopic data allows for unambiguous confirmation of the molecular structure of this compound, ensuring its identity and purity for its intended applications.

References

The Untapped Potential of Isobucaine: A Technical Guide to Investigating Novel Therapeutic Uses Beyond Anesthesia

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Isobucaine, a local anesthetic, is chemically identified as [2-methyl-2-(2-methylpropylamino)propyl] benzoate.[1][2] While its efficacy in regional nerve blockade is established, its potential for therapeutic applications beyond anesthesia remains a largely unexplored frontier. Extensive literature review reveals a significant gap in research specifically investigating the non-anesthetic properties of this compound. However, the broader class of local anesthetics, to which this compound belongs, has demonstrated a compelling range of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8][9] This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, aiming to bridge the existing knowledge gap. By summarizing the known non-anesthetic actions of local anesthetics as a class, this document proposes a structured investigative framework to unlock the potential novel therapeutic uses of this compound. This guide provides detailed hypothetical experimental protocols and outlines key signaling pathways for investigation, supported by data presentation in structured tables and mandatory visualizations of experimental workflows and biological pathways.

The Current Landscape: A Scarcity of this compound-Specific Research

A comprehensive search of scientific literature and clinical trial databases reveals a notable absence of studies dedicated to the non-anesthetic therapeutic applications of this compound. The existing body of knowledge is predominantly confined to its synthesis, chemical properties, and its primary function as a local anesthetic.[1] This presents a unique opportunity for pioneering research into the repurposing of this compound. The well-documented "off-target" effects of other local anesthetics provide a strong rationale for investigating whether this compound shares these promising therapeutic characteristics.[10][11][12][13][14]

Extrapolating from a Class: Potential Therapeutic Avenues for this compound

Local anesthetics are broadly categorized into two classes based on their chemical structure: aminoesters and aminoamides. This compound is an aminoester local anesthetic. While the non-anesthetic effects can vary between individual agents, several key therapeutic areas have emerged from studies on other local anesthetics like lidocaine, bupivacaine, and ropivacaine. These areas represent promising starting points for the investigation of this compound.

Anti-inflammatory Properties

Local anesthetics have demonstrated potent anti-inflammatory effects, which are attributed to their ability to modulate the function of immune cells and interfere with inflammatory signaling cascades.[3][5][15][16][17] These effects are often superior to traditional anti-inflammatory agents with potentially fewer side effects.[3][5]

Table 1: Summary of Anti-inflammatory Effects of Local Anesthetics (Non-Isobucaine)

| Local Anesthetic | Model System | Key Findings | Reference |

| Lidocaine | Lipopolysaccharide (LPS)-stimulated human leukocytes | Down-regulated TNF-α secretion in 61.5% of individuals. | [17] |

| Bupivacaine | LPS-stimulated human leukocytes | Down-regulated TNF-α secretion in 44.4% of individuals. | [17] |

| Lidocaine | In vivo septic rats | Down-regulated Toll-like receptor 4 (TLR-4). | [17] |

| Lidocaine, Ropivacaine | In vitro | Decreased src activation and ICAM-1 phosphorylation. | [17] |

Anti-cancer Activity

A growing body of evidence suggests that local anesthetics can directly and indirectly inhibit cancer progression.[4][7][9][18] Retrospective clinical studies have even correlated the use of local anesthetics during cancer surgery with improved long-term survival.[4]

Table 2: Summary of Anti-cancer Effects of Local Anesthetics (Non-Isobucaine)

| Local Anesthetic | Cancer Cell Line | Key Findings | Reference |

| Lidocaine, Bupivacaine | Breast cancer, Melanoma | Decreased cell cycle proteins, promoting cell cycle arrest. | [9] |

| Ropivacaine | Liver cancer | Arrested cells in the G2 phase. | [9] |

| Bupivacaine | Gastric cancer | Decreased phosphorylation of MYPT1 and MLC1, reducing migration. | [9] |

| Lidocaine | Lung adenocarcinoma (NCI-H838) | Suppressed activation/phosphorylation of AKT, FAK, and caveolin-1. | [13] |

| Bupivacaine | Osteosarcoma (UMR-108) | Reduced cell viability by 89.67% at 2.16 mM after 24 hours. | [19] |

Antimicrobial Activity

Several local anesthetics exhibit intrinsic antimicrobial properties against a wide range of bacteria and fungi.[6][20][21][22][23] This suggests a potential role for these agents as adjuncts to traditional antimicrobial therapies.

Table 3: Summary of Antimicrobial Effects of Local Anesthetics (Non-Isobucaine)

| Local Anesthetic | Microorganism | Key Findings (MIC/MBC) | Reference |

| Bupivacaine | Multidrug-resistant Acinetobacter baumannii (MRAB) | MIC: 1.6 mg/mL | [20] |

| Bupivacaine | Carbapenem-resistant Enterobacterales (CRE) | MIC: 3.2 mg/mL | [20] |

| Lidocaine | Multidrug-resistant Pseudomonas aeruginosa (MRPA) | MIC: 16 mg/mL | [20] |

| Ultracaine D-S (Articaine) | 311 bacterial strains | MIC values between 0.25 and 16 mg/mL. | [21] |

Neuroprotective Properties

Certain anesthetics, particularly volatile anesthetics like isoflurane, have been shown to possess neuroprotective properties in models of hypoxic-ischemic brain injury.[8][24][25][26][27] While less studied for local anesthetics, this remains a potential area of investigation. The proposed mechanisms involve the modulation of ion channels and neurotransmitter receptors.[8][24]

Proposed Research Framework for this compound

To systematically investigate the potential non-anesthetic therapeutic uses of this compound, a multi-pronged approach is recommended, encompassing in vitro and in vivo studies.

Experimental Protocols

-

Objective: To determine if this compound can modulate inflammatory responses in vitro.

-

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).

-

Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

-

Treatment: Treat cells with a range of this compound concentrations.

-

Analysis:

-

Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Assess the expression of inflammatory mediators (e.g., COX-2, iNOS) via Western blot or RT-qPCR.

-

Evaluate the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPK) by Western blot analysis of phosphorylated proteins.

-

-

-

Objective: To assess the direct cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Methodology:

-

Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Treatment: Expose cells to escalating doses of this compound for various durations (24, 48, 72 hours).

-

Analysis:

-

Viability/Proliferation: Perform MTT or WST-1 assays.

-

Cell Cycle: Analyze cell cycle distribution using flow cytometry with propidium iodide staining.

-

Apoptosis: Detect apoptosis using Annexin V/PI staining and flow cytometry, and measure caspase-3/7 activity.

-

Migration/Invasion: Conduct wound healing (scratch) assays and Transwell invasion assays.

-

-

-

Objective: To determine the antimicrobial activity of this compound against a panel of clinically relevant microorganisms.

-

Methodology:

-

Microorganisms: Select a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

MIC Determination: Use the broth microdilution method according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

-

MBC Determination: Plate samples from the MIC assay onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

-

Signaling Pathways for Investigation

Based on the known mechanisms of other local anesthetics, the following signaling pathways are proposed as primary targets for investigation in the context of this compound's potential non-anesthetic effects.

-

NF-κB Signaling Pathway: A central regulator of inflammation.[28]

-

MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis.[28]

-

PI3K/Akt Signaling Pathway: A key pathway in cell survival, proliferation, and metabolism.[28]

-

Voltage-gated Sodium Channels (VGSCs): While the primary target for anesthesia, aberrant expression and activity of VGSCs are implicated in cancer metastasis.[7][9]

Mandatory Visualizations

Experimental Workflows

Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.

Caption: Proposed workflow for in vitro anti-cancer screening of this compound.

Signaling Pathways

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

The therapeutic potential of this compound beyond its established role in anesthesia is a promising yet underexplored area of pharmacology. The compelling evidence of anti-inflammatory, anti-cancer, and antimicrobial activities within the broader class of local anesthetics provides a solid foundation for the systematic investigation of this compound. This technical guide offers a comprehensive framework for researchers to embark on this exploratory journey. Future research should focus on validating the proposed in vitro effects and progressing to in vivo animal models to assess efficacy and safety for these novel applications. The successful repurposing of this compound could offer new, cost-effective therapeutic options for a range of diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. neuraltherapie.at [neuraltherapie.at]

- 4. Direct Cytotoxic and Indirect, Immune-Mediated Effects of Local Anesthetics Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory properties of local anesthetics and their present and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local anesthetics as antimicrobial agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cancer Inhibition by Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoflurane Provides Neuroprotection in Neonatal Hypoxic Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of Cancer Inhibition by Local Anesthetics [frontiersin.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Repositioning Lidocaine as an Anticancer Drug: The Role Beyond Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Repurposing for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti‐inflammatory properties of local anesthetics and their present and potential clinical implications [ouci.dntb.gov.ua]

- 16. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of local anesthetics on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bupivacaine and Lidocaine Induce Apoptosis in Osteosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of the antimicrobial activity of local anaesthetics used for dental analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The efficiency of topical anesthetics as antimicrobial agents: A review of use in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Neuroprotection provided by isoflurane pre-conditioning and post-conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Screening of Novel Isobucaine Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the design, synthesis, and pharmacological screening of novel analogues and derivatives of Isobucaine. This compound, a local anesthetic of the amino ester class, serves as a scaffold for the development of new chemical entities with potentially improved therapeutic profiles, including enhanced potency, longer duration of action, and reduced systemic toxicity.

Introduction: Rationale for this compound Analogue Development

Local anesthetics are essential drugs that reversibly block nerve impulse conduction in a specific area of the body, primarily by inhibiting voltage-gated sodium channels in neuronal cell membranes.[1][2] The archetypal local anesthetic consists of three components: a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[3][4] Structure-activity relationship (SAR) studies have shown that modifications to each of these components can significantly alter a compound's physicochemical and pharmacological properties.[4]

This compound, or [2-methyl-2-(2-methylpropylamino)propyl] benzoate, offers a promising template for modification.[5][6] The development of novel analogues focuses on optimizing its properties:

-

Potency and Duration: Altering the lipophilicity of the aromatic ring or the length of the intermediate chain can modulate potency and how long the anesthetic effect lasts.[3]

-

Onset of Action: The pKa of the tertiary amine influences the concentration of the nonionized form at physiological pH, which affects the speed of diffusion across nerve membranes and, consequently, the onset of action.[3]

-

Toxicity: Modifications can aim to reduce systemic toxicity, particularly cardiotoxicity, which is a known risk with local anesthetics that block cardiac sodium channels.[7]

-

Metabolic Stability: As an ester, this compound is susceptible to hydrolysis by plasma esterases. Designing amide-based analogues or introducing steric hindrance around the ester linkage can improve metabolic stability.[4]

Synthesis of this compound Analogues

The synthesis of this compound analogues generally follows established organic chemistry principles, primarily involving esterification or transesterification reactions. A common and adaptable strategy is the reaction of a substituted benzoic acid derivative (the lipophilic moiety) with a custom-synthesized amino alcohol (the hydrophilic moiety and linker).

General Synthetic Workflow

The logical flow for synthesizing a library of analogues involves preparing a set of precursors (substituted acyl chlorides and amino alcohols) and then combining them to create the final compounds, followed by purification and characterization.

References

- 1. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainkart.com [brainkart.com]

- 4. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Understanding the Structure-Activity Relationship of Isobucaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobucaine is a local anesthetic of the ester type, characterized by its three core structural components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine. The arrangement and properties of these moieties are critical determinants of its anesthetic profile, including potency, onset of action, duration, and toxicity. A thorough understanding of the structure-activity relationship (SAR) of this compound is paramount for the rational design of new, safer, and more efficacious local anesthetics. This technical guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the influence of its structural components on its activity, and the experimental protocols used for its evaluation.

Core Structure of this compound